![molecular formula C22H28O3 B15288947 methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate is a complex organic compound with a unique structure It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, oxidation, and esterification. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions
Methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.
類似化合物との比較
Similar Compounds
Testosterone: A naturally occurring steroid hormone with a similar cyclopenta[a]phenanthrene core.
Boldenone: An anabolic steroid with structural similarities to the compound .
Methandrostenolone: Another anabolic steroid with a comparable structure.
Uniqueness
What sets methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate apart is its specific functional groups and the unique arrangement of atoms within its structure. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H28O3 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate |
InChI |
InChI=1S/C22H28O3/c1-13(21(24)25-3)19-8-9-20-18-6-4-14-12-15(23)5-7-16(14)17(18)10-11-22(19,20)2/h5,7,12,16-18,20H,4,6,8-11H2,1-3H3/b19-13+/t16-,17+,18+,20-,22+/m0/s1 |
InChIキー |
HWDWPMIGHIPCLF-YWWWCTLRSA-N |
異性体SMILES |
C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@H]34)C)/C(=O)OC |
正規SMILES |
CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


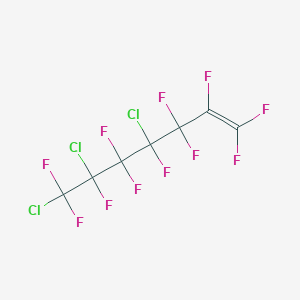
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
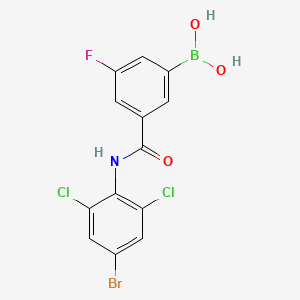
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)
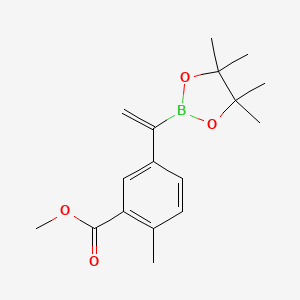
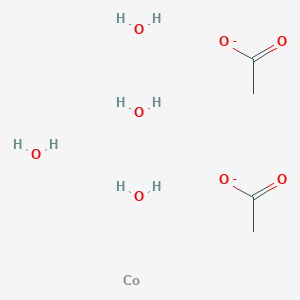
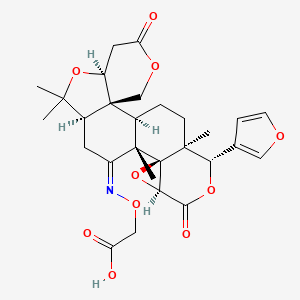
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
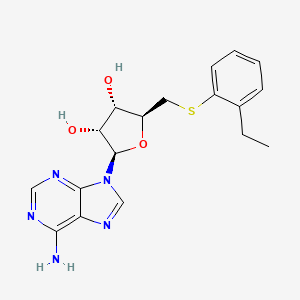
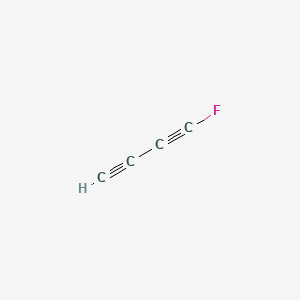
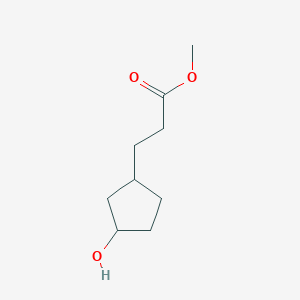
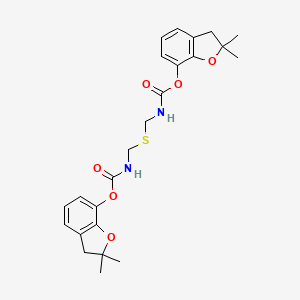
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
